ethyl 4-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a common motif in medicinal chemistry, and is substituted with a 3-chloro-4-fluorophenyl group, a methylsulfonyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 3-chloro-4-fluoronitrobenzene.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Methylsulfonyl Group: The amine is then reacted with methylsulfonyl chloride in the presence of a base to form the methylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
Ethyl 4-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate: Lacks the chlorine atom, which may also influence its properties.
Ethyl 4-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-1-piperidinecarboxylate: Contains a piperidine ring instead of a piperazine ring, which can alter its chemical behavior and interactions.
The uniqueness of ethyl 4-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate lies in its specific combination of functional groups and the piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O5S/c1-3-26-16(23)20-8-6-19(7-9-20)15(22)11-21(27(2,24)25)12-4-5-14(18)13(17)10-12/h4-5,10H,3,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEVCJCYDWVBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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